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molecular formula C8H9NO4 B1274168 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 83863-74-5

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1274168
M. Wt: 183.16 g/mol
InChI Key: HCEANTQTOYOMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589206B2

Procedure details

2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (17.67 g) prepared as described by Bottaccio, Giorgio; Campolmi, Stefano; Carletti, Vittorio; Marchi, Marcello. EP105664, para-toluenesulfonic acid (9.17 g) and methanol (250 ml) were refluxed under argon for 48 hours. The solvent was evaporated and the residue washed with ethanol to yield the title compound as a white solid (15.75 g)
Quantity
17.67 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[N:6]([CH3:13])[CH:7]=[CH:8][C:9]=1[C:10](O)=[O:11])([OH:3])=[O:2].[C:14]1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:25][OH:26]>>[CH3:25][O:26][C:10]([C:9]1[CH:8]=[CH:7][N:6]([CH3:13])[C:5]=1[CH2:4][C:1]([O:3][CH3:14])=[O:2])=[O:11]

Inputs

Step One
Name
Quantity
17.67 g
Type
reactant
Smiles
C(=O)(O)CC=1N(C=CC1C(=O)O)C
Step Two
Name
Quantity
9.17 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the residue washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(N(C=C1)C)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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